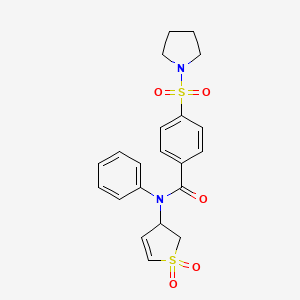

4-amino-N-(3-ethoxypropyl)benzenesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-Amino-N-(3-ethoxypropyl)benzenesulfonamide is a derivative of benzenesulfonamide, a compound that has been extensively studied due to its potential biological activities and applications in various fields of chemistry and medicine. The structure of benzenesulfonamide derivatives typically consists of a benzene ring substituted with a sulfonamide group and additional functional groups that can modulate their chemical and biological properties.

Synthesis Analysis

The synthesis of amino-(N-alkyl)benzenesulfonamides, which are closely related to this compound, can be achieved through direct N-alkylation of aminobenzenesulfonamides with alcohols as alkylating agents. This process is facilitated by the recognition of different types of amino groups in the N-alkylation of complex molecules with alcohols, advancing the transition-metal-catalyzed "hydrogen autotransfer (or hydrogen-borrowing) process" .

Molecular Structure Analysis

The molecular structure of benzenesulfonamide derivatives can be characterized using various spectroscopic techniques. For instance, the structure of a related compound, 4-[(2-hydroxy-3-methylbenzylidene)amino]benzenesulfonamide, was determined using FT-IR, NMR, UV-Vis, and X-ray single crystal techniques. Density functional theory (DFT) calculations can be used to predict vibrational frequencies, NMR chemical shifts, and absorption wavelengths, which generally show good agreement with experimental values .

Chemical Reactions Analysis

Benzenesulfonamide derivatives can participate in various chemical reactions, including the formation of complexes with metals. For example, Co(II) and Ni(II) complexes containing a related sulfonamide ligand were synthesized and characterized. These complexes exhibited fluorescence quenching properties and were evaluated for their antibacterial and cytotoxic activities .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzenesulfonamide derivatives can be influenced by their molecular structure. The crystal and molecular structures of 3-amino-4-hydroxy benzenesulfonamide and its hydrochloride were determined by X-ray diffraction, and their tautomeric forms were studied using density functional theory. The acid-base equilibrium constants of these compounds were determined using spectrophotometry .

Aplicaciones Científicas De Investigación

Photodynamic Therapy Applications

The synthesis and characterization of new zinc phthalocyanine derivatives substituted with benzenesulfonamide groups, including (E)-4-((5-bromo-2-hydroxy-3-methoxybenzylidene)amino)-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide, have been explored. These derivatives exhibit significant photophysical and photochemical properties, such as good fluorescence, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield. These characteristics make them suitable for use as Type II photosensitizers in photodynamic therapy (PDT) for cancer treatment, highlighting their potential in medical applications beyond traditional pharmacological roles (Pişkin, Canpolat, & Öztürk, 2020).

Antifungal Applications

A study on the synthesis and antifungal screening of novel azetidin-2-ones, including derivatives of benzenesulfonamide, demonstrated potent activity against fungi such as Aspergillus niger & Aspergillus flavus. These findings suggest that benzenesulfonamide derivatives can be effective in the development of antifungal agents, providing a foundation for further pharmaceutical research and development in the area of fungal infections (Gupta & Halve, 2015).

Anticancer Research

Research on benzenesulfonamide derivatives has also extended into the field of cancer therapy, with compounds such as 4-methoxy-N-(9-oxo-9H-xanthen-4-yl)benzenesulfonamide showing significant antiproliferative activity against various cancer cell lines. This suggests that benzenesulfonamide compounds can be promising candidates for the development of new anticancer agents, further underscoring the versatility of these compounds in medical research (Motavallizadeh et al., 2014).

Spectroscopic and Structural Studies

Spectroscopic and structural studies of benzenesulfonamide derivatives provide insights into their chemical properties and potential applications. For example, the crystal and molecular structures of 3-amino-4-hydroxy benzenesulfonamide and its hydrochloride were determined through X-ray diffraction, and their tautomeric equilibrium was investigated, offering valuable information for designing new compounds with tailored properties for specific applications (Kovalchukova et al., 2013).

Propiedades

IUPAC Name |

4-amino-N-(3-ethoxypropyl)benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18N2O3S/c1-2-16-9-3-8-13-17(14,15)11-6-4-10(12)5-7-11/h4-7,13H,2-3,8-9,12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJVOBKOTTWEKQN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCCCNS(=O)(=O)C1=CC=C(C=C1)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[2-(4-Methylpyrimidin-2-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-(oxan-4-yl)methanone](/img/structure/B2503164.png)

![N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-6-yl]-3,4-dimethylbenzamide](/img/structure/B2503165.png)

![ethyl 2-(2-(2-(furan-2-carboxamido)-6,7-dihydrothiazolo[5,4-c]pyridin-5(4H)-yl)acetamido)acetate](/img/structure/B2503168.png)

![(4-{6-Methylimidazo[1,2-a]pyridin-2-yl}phenyl)boronic acid](/img/structure/B2503170.png)

![1-(Benzo[d][1,3]dioxol-5-yl)-3-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)urea](/img/structure/B2503174.png)

![1-(4-(5-Chloro-4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)-2-(naphthalen-1-yl)ethanone](/img/structure/B2503175.png)

![(4-Chlorophenyl){2-[(oxolan-2-ylmethyl)amino]pteridin-4-yl}amine](/img/structure/B2503177.png)

![ethyl 6-amino-4-(4-chlorophenyl)-5-cyano-2-{[(3-cyano-4,6-dimethylpyridin-2-yl)sulfanyl]methyl}-4H-pyran-3-carboxylate](/img/structure/B2503180.png)

![N-(2-methoxyethyl)-2-(3-(2-(4-methoxyphenyl)acetamido)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-2-yl)acetamide](/img/structure/B2503182.png)